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molecular formula C6H8N2O2 B8601145 Cyanomethylcarbamic acid allyl ester

Cyanomethylcarbamic acid allyl ester

Cat. No. B8601145
M. Wt: 140.14 g/mol
InChI Key: RBJXEUBACPVYLJ-UHFFFAOYSA-N
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Patent
US05594135

Procedure details

To a suspension of 110 g of aminoacetonitrile hydrochloride in 1.2 l of acetonitrile were added at 20° C. 121.5 g of triethylamine. The mixture was cooled in an acetone-ice bath and 144.7 g of allyl chloroformate were added slowly, the temperature being maintained below 20° C. Subsequently, 121.5 g of triethylamine were added at such a rate that the temperature did not rise above 20° C. The mixture was stirred at 20° C. for 2 h and then, the solids were removed by filtration. The mother liquor was concentrated in vacuo and the oily residue was partitioned between ethyl acetate and water. The organic layer was washed successively with saturated potassium hydrogen sulfate solution, saturated potassium hydrogen carbonate solution and brine, dried over magnesium sulfate and concentrated in vacuo. The residual oil was distilled in vacuo to yield 132.6 g of cyanomethylcarbamic acid allyl ester as a colorless oil, b.p. 100° C./0.07 mbar.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
121.5 g
Type
reactant
Reaction Step Two
Quantity
144.7 g
Type
reactant
Reaction Step Three
Quantity
121.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].C(N(CC)CC)C.Cl[C:14]([O:16][CH2:17][CH:18]=[CH2:19])=[O:15]>C(#N)C>[CH2:17]([O:16][C:14](=[O:15])[NH:5][CH2:4][C:3]#[N:2])[CH:18]=[CH2:19] |f:0.1|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
121.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
144.7 g
Type
reactant
Smiles
ClC(=O)OCC=C
Step Four
Name
Quantity
121.5 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an acetone-ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 20° C
CUSTOM
Type
CUSTOM
Details
did not rise above 20° C
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed successively with saturated potassium hydrogen sulfate solution, saturated potassium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OC(NCC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 132.6 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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